molecular formula C13H15N3O2S B414265 4-allyl-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 122772-21-8

4-allyl-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B414265
CAS No.: 122772-21-8
M. Wt: 277.34g/mol
InChI Key: JCRDSESGVZXDSC-UHFFFAOYSA-N
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Description

4-Allyl-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles

Preparation Methods

The synthesis of 4-allyl-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 3,4-dimethoxybenzaldehyde with allyl isothiocyanate to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a suitable cyclizing agent such as phosphorus oxychloride to yield the desired triazole compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

4-Allyl-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles such as halides or amines.

    Condensation: It can participate in condensation reactions with aldehydes or ketones to form various derivatives.

Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, and catalysts such as acids or bases depending on the specific reaction.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-allyl-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and interfere with the replication of microorganisms. Its biological activity is primarily attributed to the presence of the triazole ring and the thiol group, which can form strong interactions with biological molecules .

Comparison with Similar Compounds

4-Allyl-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to other triazole derivatives.

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S/c1-4-7-16-12(14-15-13(16)19)9-5-6-10(17-2)11(8-9)18-3/h4-6,8H,1,7H2,2-3H3,(H,15,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCRDSESGVZXDSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NNC(=S)N2CC=C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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